1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine
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Overview
Description
1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrimidine and pyrazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
Pyrrolo[2,3-d]pyrimidine derivatives: Exhibits potent anticancer properties.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives: Known for their anti-inflammatory activity.
Uniqueness: 1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine stands out due to its dual ring structure, which imparts a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H9N5 |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(2-methylpyrimidin-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-6-10-4-2-8(11-6)13-5-3-7(9)12-13/h2-5H,1H3,(H2,9,12) |
InChI Key |
SMVGUNVWRZFTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2C=CC(=N2)N |
Origin of Product |
United States |
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